molecular formula C73H109N19O16 B12116052 Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine-

Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine-

Cat. No.: B12116052
M. Wt: 1508.8 g/mol
InChI Key: HUIMDLALQQGEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine- is a synthetic peptide that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. This compound is a modified form of angiotensin I, a precursor to angiotensin II, a potent vasoconstrictor. The modifications at positions 5, 10a, and 10b with L-isoleucine and L-valine enhance its stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. The protecting groups are then removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation of methionine results in methionine sulfoxide, which can affect the peptide’s function .

Scientific Research Applications

Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine- has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

    Medicine: Explored for potential therapeutic applications in treating hypertension and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by interacting with angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). Upon binding, it triggers a cascade of intracellular signaling pathways, leading to vasoconstriction, increased blood pressure, and aldosterone secretion. These actions are mediated through the activation of G-proteins and subsequent activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Angiotensin I, 5-L-isoleucine-10a-L-valine-10b-L-isoleucine- is unique due to its enhanced stability and modified activity compared to its natural counterparts. The specific substitutions at positions 5, 10a, and 10b provide increased resistance to enzymatic degradation and prolonged biological effects .

Properties

Molecular Formula

C73H109N19O16

Molecular Weight

1508.8 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C73H109N19O16/c1-11-41(9)59(90-66(101)52(30-44-22-24-47(93)25-23-44)86-68(103)57(39(5)6)88-62(97)49(20-16-26-79-73(75)76)82-61(96)48(74)33-56(94)95)70(105)87-54(32-46-35-78-37-81-46)71(106)92-27-17-21-55(92)67(102)85-51(29-43-18-14-13-15-19-43)63(98)84-53(31-45-34-77-36-80-45)64(99)83-50(28-38(3)4)65(100)89-58(40(7)8)69(104)91-60(72(107)108)42(10)12-2/h13-15,18-19,22-25,34-42,48-55,57-60,93H,11-12,16-17,20-21,26-33,74H2,1-10H3,(H,77,80)(H,78,81)(H,82,96)(H,83,99)(H,84,98)(H,85,102)(H,86,103)(H,87,105)(H,88,97)(H,89,100)(H,90,101)(H,91,104)(H,94,95)(H,107,108)(H4,75,76,79)

InChI Key

HUIMDLALQQGEEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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